Trinitromethane

Thermal stability Energetic materials Safety assessment

Trinitromethane (nitroform, HC(NO₂)₃) is the indispensable C1 nitroalkane for introducing the trinitromethyl (–C(NO₂)₃) moiety into next-generation energetic heterocycles with predicted detonation velocities (9.32–11.42 km/s) that outperform HMX. Its extreme acidity (pKa 0.17) enables quantitative salt formation for pyrotechnic precursors, while its strongly positive oxygen balance (∼+37%) qualifies it as a chlorine-free high-energy dense oxidizer (HEDO) for solid propellants. No other nitroalkane or conventional explosive replicates this combination of acidity, oxygen balance, and synthetic utility. Ensure your R&D program is not compromised by generic substitutes—order the certified high-purity (≥99%) precursor today.

Molecular Formula CHN3O6
Molecular Weight 151.04 g/mol
CAS No. 517-25-9
Cat. No. B1605510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrinitromethane
CAS517-25-9
Molecular FormulaCHN3O6
Molecular Weight151.04 g/mol
Structural Identifiers
SMILESC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/CHN3O6/c5-2(6)1(3(7)8)4(9)10/h1H
InChIKeyLZGVDNRJCGPNDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trinitromethane (CAS 517-25-9) for Procurement: Core Properties and Baseline Profile


Trinitromethane (nitroform, HC(NO₂)₃) is a highly nitrated C1 nitroalkane oxidizer with three nitro groups attached to a central carbon, characterized by a molecular weight of 151.04 g/mol and a density of 1.469–1.479 g/cm³ [1]. The compound exists as a colorless to pale yellow crystalline solid with a low melting point of 14.3–15 °C and decomposes at or near melting under certain conditions . It is exceptionally acidic for a hydrocarbon derivative, with a measured pKa of 0.17 ± 0.02 at 20 °C, and readily forms intensely yellow, resonance-stabilized salts with metals and organic bases [2]. Trinitromethane is highly soluble in water (44 g/100 mL at 20 °C) and common organic solvents, and its synthesis routes include the nitrolysis of cucurbituril and the nitration of acetylene or isopropyl alcohol with nitric acid [3].

Why Trinitromethane Cannot Be Replaced with Common Nitroalkanes or Commercial Explosives


Trinitromethane occupies a unique physicochemical space that precludes generic substitution with other nitroalkanes (e.g., nitromethane, tetranitromethane) or conventional military explosives (e.g., TNT, RDX, HMX). While nitromethane and tetranitromethane share the C1 nitroalkane backbone, they differ fundamentally in acid-base chemistry: nitromethane has a pKa of ~10.2, whereas trinitromethane is a strong acid (pKa 0.17) capable of quantitative deprotonation and salt formation under mild conditions [1]. This acidity enables ionic derivatization pathways unavailable to neutral nitroalkanes. Compared with TNT (oxygen balance –74%) and RDX/HMX (–21.6%), trinitromethane and its derivatives exhibit a strongly positive oxygen balance, rendering them functionally distinct as oxidizers rather than balanced explosives [2]. Furthermore, trinitromethane serves as a synthetic precursor to trinitromethyl-functionalized heterocycles whose predicted detonation velocities (9.32–9.72 km/s) exceed HMX (9.10 km/s), whereas the parent compound itself is not used as a finished explosive due to its instability and sensitivity [3]. These orthogonal property profiles mean that substituting trinitromethane with a generic alternative would compromise the intended reaction chemistry, oxygen contribution, or downstream energetic performance.

Trinitromethane Procurement Evidence: Quantified Differentiation from Closest Analogs


Thermal Decomposition Temperature: Trinitromethane vs. Tetranitromethane Stability

Trinitromethane exhibits significantly lower thermal stability than its fully nitrated analog tetranitromethane. Trinitromethane decomposition is observed at or slightly above room temperature, with reported onset around 25 °C and DSC-measured exothermic decomposition commencing at 128 °C, whereas tetranitromethane remains stable at room temperature and has a boiling point of 126 °C without decomposition under ambient pressure [1]. This differential dictates that trinitromethane requires refrigerated storage and handling protocols not mandated for tetranitromethane.

Thermal stability Energetic materials Safety assessment

Oxygen Balance: Trinitromethane as a Positive-OB Oxidizer vs. Conventional Explosives

Trinitromethane and its trinitromethyl-substituted derivatives possess a distinctly positive oxygen balance, unlike the negative oxygen balance characteristic of TNT (–74%), RDX (–21.6%), and HMX (–21.6%) [1]. Specifically, compounds incorporating the trinitromethyl group have been reported with oxygen balance values ranging from +6.9% to +29%, and trinitromethane itself contains more oxygen per unit volume than liquid oxygen due to its high density (1.469–1.479 g/cm³) and oxygen-rich composition [2]. This positive oxygen balance makes trinitromethane a candidate oxidizer for solid propellant formulations where conventional nitramine explosives (RDX, HMX) provide insufficient oxygen contribution.

Oxygen balance Solid propellants Oxidizer selection

Acidity and Salt Formation: Trinitromethane vs. Nitromethane and Dinitromethane

Trinitromethane is a remarkably strong acid for a hydrocarbon derivative, with a measured pKa of 0.17 ± 0.02 at 20 °C [1]. This value places it in the range of strong mineral acids and represents an acidity enhancement of approximately 10 orders of magnitude compared with nitromethane (pKa ≈ 10.2) and approximately 6–7 orders of magnitude compared with dinitromethane (pKa ≈ 3.6–5.0) [2]. Consequently, trinitromethane is quantitatively deprotonated in aqueous and mildly basic media, forming intensely yellow, resonance-stabilized nitroformate salts (e.g., potassium nitroformate, KC(NO₂)₃) with metals and organic bases under conditions where mono- and dinitromethane remain predominantly neutral and unreactive toward salt formation [3].

Acid-base chemistry Salt synthesis Derivatization

Detonation Performance of Trinitromethyl Derivatives vs. HMX Benchmark

Trinitromethyl-substituted heterocyclic compounds, synthesized from trinitromethane as the trinitromethyl-group source, exhibit theoretically calculated detonation performance that exceeds the benchmark military explosive HMX. Studies report estimated detonation velocities (D) in the range of 9.32–9.72 km/s and detonation pressures (P) in the range of 40.61–43.82 GPa for trinitromethyl-functionalized derivatives [1]. More advanced azete-based trinitromethyl compounds have been calculated to achieve D = 11.42 km/s and P = 69.03 GPa [2]. These values compare favorably with HMX, which has an experimentally measured detonation velocity of 9.10 km/s [3].

Detonation velocity Detonation pressure High-energy-density materials

Trinitromethane Application Scenarios: Where Procurement Is Justified by Differentiated Properties


Synthesis of Trinitromethyl-Functionalized High-Energy-Density Materials (HEDMs) Exceeding HMX Performance

Trinitromethane is the essential precursor for introducing the trinitromethyl (–C(NO₂)₃) functional group into heterocyclic frameworks, enabling the synthesis of energetic materials with theoretically predicted detonation velocities of 9.32–11.42 km/s that exceed the HMX benchmark of 9.10 km/s [1]. These trinitromethyl derivatives are under active investigation as next-generation explosives and propellant ingredients where maximum detonation output is required. Procurement of trinitromethane is justified when the research objective explicitly targets performance beyond that achievable with HMX or RDX.

Formulation of Solid Propellants Requiring Positive Oxygen Balance Oxidizers

The positive oxygen balance of trinitromethane and its derivatives (+6.9% to +29%, with trinitromethane itself calculated at ~+37%) makes these compounds suitable as high-energy dense oxidizers (HEDOs) in solid rocket propellant formulations [2]. Unlike conventional nitramine explosives (RDX, HMX: OB = –21.6%) or TNT (OB = –74%), trinitromethane-based oxidizers contribute net oxygen to the combustion process, improving propellant specific impulse and reducing reliance on ammonium perchlorate [3]. Procurement is indicated for propellant development programs targeting chlorine-free, high-oxygen-content formulations.

Preparation of Energetic Nitroformate Salts for Pyrotechnic and Initiator Applications

The extreme acidity of trinitromethane (pKa 0.17) enables facile, quantitative formation of nitroformate salts with metal cations and organic bases under mild conditions where nitromethane (pKa ~10.2) remains inert [4]. Potassium nitroformate (KC(NO₂)₃), for example, is a lemon-yellow crystalline solid that decomposes slowly at room temperature and explodes above 95 °C, making it suitable for pyrotechnic compositions and primary explosive applications [5]. Procurement of trinitromethane is warranted for laboratories synthesizing metal or organic nitroformate salts as energetic intermediates or final products.

Michael Addition Reactions for Synthesizing Oxygen-Rich Polynitro Building Blocks

Trinitromethane participates in Michael addition reactions with α,β-unsaturated carbonyl compounds (e.g., acrolein) to yield oxygen-rich polynitro adducts that serve as versatile intermediates for further energetic material synthesis [6]. The positive oxygen balance of these Michael adducts makes them candidate high-energy dense oxidizers (HEDOs) in their own right, as demonstrated by salts of trinitropropylammonium cations [7]. Procurement is appropriate for synthetic programs requiring oxygen-rich polynitro scaffolds derived from a reactive trinitromethyl nucleophile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trinitromethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.